5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is an organoboron compound that features a thiophene ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol typically involves the borylation of thiophene derivatives. One common method includes the reaction of thiophene-2-boronic acid with pinacol in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiophene ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Thiophene-2-boronic acid.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the halide used in the reaction.
Scientific Research Applications
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in drug discovery and development due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol involves its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. The thiophene ring contributes to the compound’s electronic properties, making it useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the hydroxyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but different core structure.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but different substitution pattern.
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is unique due to the presence of both a boronic ester group and a hydroxyl group on the thiophene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its unique electronic properties also make it valuable in the development of advanced materials for electronic applications.
Properties
Molecular Formula |
C10H15BO3S |
---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol |
InChI |
InChI=1S/C10H15BO3S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6,12H,1-4H3 |
InChI Key |
UPWNQSOAMAXPFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.